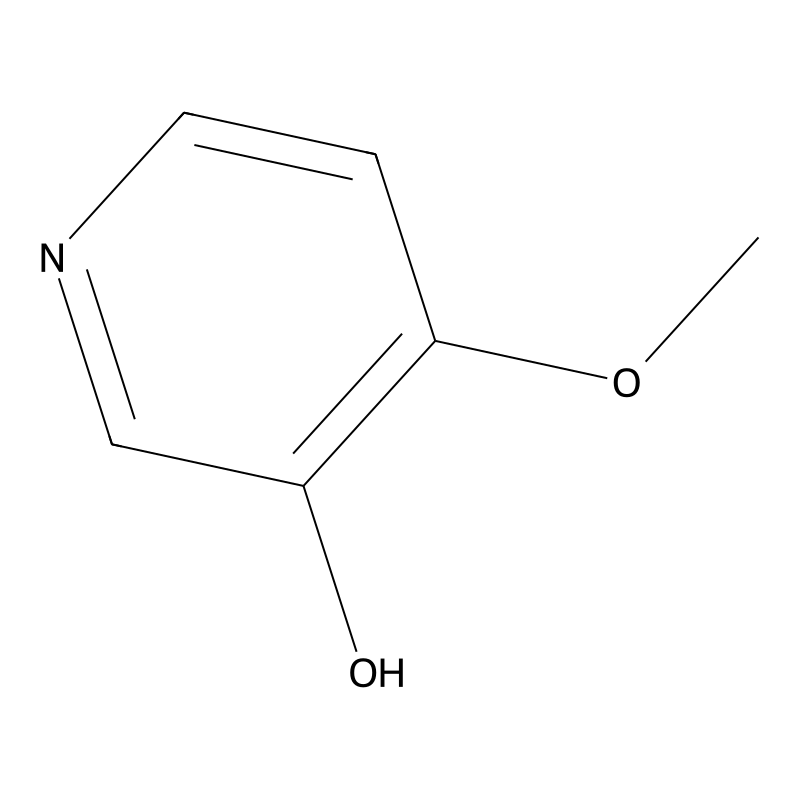

4-Methoxypyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Methoxypyridin-3-ol is a heterocyclic aromatic compound with the molecular formula C₆H₇NO₂. It is a white crystalline solid with a melting point of 143-144 °C []. Several methods have been reported for its synthesis, including:

- Ullmann reaction using 4-bromo-3-nitropyridine and sodium methoxide [].

- Cyclization of 3-amino-4-methoxypyridine N-oxide [].

- Microwave-assisted synthesis using 4-chloro-3-nitropyridine and sodium methoxide [].

These methods allow researchers to obtain 4-Methoxypyridin-3-ol for further investigation in various scientific fields.

Potential Applications:

Research suggests that 4-Methoxypyridin-3-ol may have potential applications in various areas, including:

- Pharmaceutical research: It has been investigated for its potential anti-inflammatory and analgesic properties []. However, further research is needed to determine its efficacy and safety for these purposes.

- Material science: It has been studied as a potential precursor for the synthesis of new materials with interesting properties, such as luminescent materials [].

- Organic synthesis: It can be used as a building block for the synthesis of more complex molecules with potential applications in various fields.

4-Methoxypyridin-3-ol is an organic compound with the molecular formula CHNO. It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH) at the 4-position and a hydroxyl group (-OH) at the 3-position of the pyridine ring. This unique structure contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to remove the hydroxyl group, yielding derivatives like 4-methoxypyridine.

- Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include:

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Sodium borohydride.

- Nucleophiles: Halides for substitution reactions.

Reaction conditions vary based on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Research indicates that 4-Methoxypyridin-3-ol exhibits various biological activities. It has been studied for its potential antimicrobial and antioxidant properties. Its mechanism of action may involve scavenging free radicals and inhibiting oxidative stress. Additionally, it interacts with specific enzymes and receptors in biological systems, which could lead to therapeutic applications in drug development.

The synthesis of 4-Methoxypyridin-3-ol can be achieved through several methods:

- Oxidation of 4-Methoxypyridine: This method involves treating 4-methoxypyridine with an oxidizing agent under controlled conditions to introduce the hydroxyl group at the 3-position.

- Industrial Production: In industrial settings, large-scale reactors and optimized conditions are employed to maximize yield and purity. Techniques such as crystallization and chromatography are often used for purification.

4-Methoxypyridin-3-ol has a wide range of applications:

- In Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- In Biology: The compound is investigated for its potential therapeutic uses, particularly in developing new drugs with antimicrobial and antioxidant properties.

- In Industry: It is utilized as an intermediate in synthesizing pharmaceuticals and specialty chemicals.

Studies focusing on the interactions of 4-Methoxypyridin-3-ol with biological systems are ongoing. These investigations aim to elucidate its binding affinity to various molecular targets and its role in modulating biological pathways. Such studies are crucial for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 4-Methoxypyridin-3-ol:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 4-Methoxypyridine | Lacks the hydroxyl group at the 3-position | Only has a methoxy group |

| 3-Hydroxypyridine | Lacks the methoxy group at the 4-position | Only has a hydroxyl group |

| 4-Hydroxypyridine | Has a hydroxyl group at the 4-position | Lacks methoxy; different reactivity |

| 6-Bromo-4-methoxypyridin-3-ol | Contains a bromine atom at the 6-position | Different substitution pattern |

| 2-Bromo-4-methoxypyridin-3-ol | Substituted with bromine at the 2-position | Unique structural arrangement affecting reactivity |

Uniqueness

The uniqueness of 4-Methoxypyridin-3-ol lies in its combination of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionalization enhances its versatility for various chemical transformations and applications in medicinal chemistry.

The historical development of pyridine derivatives traces back to the mid-19th century when Thomas Anderson first isolated pyridine from coal tar in 1849. Anderson's pioneering work laid the foundation for understanding heterocyclic nitrogen compounds, naming the substance "pyridine" after the Greek word "pyr" meaning fire, due to its flammability. The systematic study of pyridine derivatives expanded significantly in the late 1800s, with Wilhelm Körner and James Dewar proposing the structural relationship between pyridine and benzene in 1869 and 1871 respectively.

The evolution of pyridine chemistry accelerated in the early 20th century with Arthur Rudolf Hantzsch's 1881 description of the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis utilized a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia, establishing a fundamental methodology for constructing pyridine rings. This breakthrough was followed by Aleksei Chichibabin's 1924 invention of an efficient pyridine synthesis reaction using inexpensive reagents, which remains relevant for industrial production today.

The development of 4-Methoxypyridin-3-ol specifically emerged from the broader investigation of substituted pyridines in pharmaceutical research. The compound gained particular significance through its connection to omeprazole synthesis, where 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine serves as a crucial intermediate. This pharmaceutical relevance drove intensive research into methoxy-substituted pyridines and their hydroxylated derivatives throughout the late 20th century.

Theoretical Significance in Heterocyclic Chemistry

4-Methoxypyridin-3-ol exemplifies the fundamental principles of heterocyclic chemistry through its distinctive electronic and structural characteristics. As a member of the six-membered nitrogen heterocycle family, the compound demonstrates the aromatic stabilization typical of pyridine derivatives while exhibiting unique reactivity patterns due to its substitution pattern. The presence of both electron-donating methoxy groups and electron-withdrawing nitrogen atoms creates a complex electronic environment that influences molecular behavior.

The theoretical framework surrounding heterocyclic compounds indicates that more than half of known chemical compounds are heterocycles, with 59% of US FDA-approved drugs containing nitrogen heterocycles. This statistical significance underscores the importance of compounds like 4-Methoxypyridin-3-ol in contemporary chemical research. The compound's structure incorporates fundamental heterocyclic principles, including aromatic character, hydrogen bonding capability through the hydroxyl group, and enhanced lipophilicity via the methoxy substitution.

From a molecular orbital perspective, the compound's electronic structure reflects the interplay between the pyridine nitrogen's electron-withdrawing effect and the electron-donating properties of both the methoxy and hydroxyl substituents. This electronic distribution influences reactivity patterns, making the compound susceptible to electrophilic substitution at specific positions while maintaining nucleophilic character at others. Such theoretical considerations guide synthetic strategies and predict chemical behavior in various reaction conditions.

Evolution of Research Interest and Citation Analysis

Research interest in 4-Methoxypyridin-3-ol has evolved significantly since its initial characterization, with database records indicating compound creation in 2006 and recent modifications as of 2025. The compound's PubChem CID 11094609 reflects sustained scientific attention, with regular updates to chemical and physical property data. Current commercial availability through multiple suppliers, including Sigma-Aldrich and various specialty chemical companies, indicates robust research demand.

The pharmaceutical significance of related methoxy-pyridine derivatives has driven citation patterns, particularly through connections to omeprazole research and proton pump inhibitor development. Patent literature demonstrates industrial interest, with specific synthetic methodologies for related compounds appearing in patent applications since the 1990s. The compound's role as a synthetic intermediate has generated citations across diverse chemical literature, from heterocyclic synthesis to pharmaceutical chemistry.

Recent synthetic methodology developments have renewed interest in the compound, particularly in gold-catalyzed cyclization reactions and novel approaches to substituted pyridine derivatives. These contemporary applications suggest sustained research momentum, with the compound serving as both a target molecule and a synthetic building block for more complex structures.

Comparative Analysis with Related Pyridine Derivatives

4-Methoxypyridin-3-ol occupies a unique position among pyridine derivatives due to its specific substitution pattern combining methoxy and hydroxyl functionalities. Comparative analysis with related compounds reveals distinct structural and functional characteristics that influence chemical behavior and applications. The compound differs from simple 4-methoxypyridine through the presence of the hydroxyl group at position 3, which introduces hydrogen bonding capability and altered electronic properties.

Structural comparison with 3-methoxypyridine demonstrates the positional significance of substituent placement on chemical reactivity and biological activity. While 3-methoxypyridine lacks the hydroxyl functionality, 4-Methoxypyridin-3-ol provides both electron-donating methoxy character and hydrogen bonding capability through the hydroxyl group. This dual functionality creates enhanced versatility in chemical transformations and potential biological interactions.

Analysis of related compounds such as 2-bromo-3-methoxypyridin-4-ol reveals how additional halogen substitution modifies chemical properties while maintaining core structural features. The bromine substitution introduces electrophilic character and potential for further synthetic elaboration through cross-coupling reactions. Similarly, comparison with 5-methoxy-pyridin-3-ol (CAS 109345-94-0) illustrates how methoxy group positioning affects molecular properties and potential applications.

The hydrochloride salt form of 4-Methoxypyridin-3-ol represents another important derivative, with molecular formula C6H8ClNO2 and molecular weight 161.58 g/mol. This salt formation enhances water solubility and stability, making it more suitable for certain applications while maintaining the parent compound's essential chemical characteristics.

Direct Synthesis via Lithiation-Formylation Approaches

Lithiation-formylation strategies exploit the directed metallation of pyridine derivatives to introduce functional groups regioselectively. For 4-methoxypyridin-3-ol, this typically begins with 4-methoxypyridine, which undergoes lithiation at the C3 position using strong bases such as lithium diisopropylamide (LDA) or mesityllithium [7] [8]. The lithiated intermediate reacts with electrophilic formylation agents like dimethylformamide (DMF) or ethyl formate, yielding 4-methoxypyridin-3-ol after aqueous workup [7].

Key parameters influencing this route include:

- Temperature: Reactions typically proceed at –78°C to prevent side reactions.

- Solvent: Tetrahydrofuran (THF) or diethyl ether enhances lithium coordination.

- Electrophile stoichiometry: Excess formylating agents (1.5–2.0 equivalents) ensure complete conversion [7].

A representative procedure involves treating 4-methoxypyridine with mesityllithium in THF at –78°C, followed by quenching with DMF and acid hydrolysis to yield the product in 65–72% isolated yield [8].

tert-Butyllithium-Mediated Formylation Techniques

tert-Butyllithium, a stronger base than LDA, enables efficient deprotonation of less acidic C–H bonds in pyridine systems. In this method, 4-methoxypyridine reacts with tert-butyllithium in hydrocarbon solvents like pentane or hexane, forming a stabilized lithio intermediate [5] [8]. Subsequent formylation with DMF introduces the aldehyde group, which is oxidized in situ to the hydroxyl group using hydrogen peroxide or m-chloroperbenzoic acid [5].

Comparative studies show tert-butyllithium offers:

- Higher reactivity: Completes lithiation within 15–30 minutes at –78°C.

- Reduced side products: Minimizes ring-opening reactions common with LDA.

- Solvent limitations: Requires anhydrous conditions due to extreme moisture sensitivity [5].

This method achieves yields of 70–78% but demands rigorous temperature control to prevent exothermic decomposition of tert-butyllithium [5].

Catalytic Hydrogenation of Pyridine-N-Oxides

Pyridine-N-oxides serve as precursors for hydroxylated derivatives via catalytic hydrogenation. For 4-methoxypyridin-3-ol synthesis, 4-methoxy-N-oxypyridine undergoes selective deoxygenation using hydrogen gas in the presence of molybdenum-based catalysts like MoO₂Cl₂ [6] [9]. The reaction proceeds under mild conditions (50–80°C, 10–50 bar H₂) in ethanol or acetonitrile, achieving >95% conversion with 100% selectivity [6].

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 2–5 mol% MoO₂Cl₂ | Directly proportional to rate |

| Hydrogen pressure | 30 bar | Maximizes H₂ solubility |

| Solvent | Ethanol | Enhances catalyst stability |

| Reaction time | 4–6 hours | Ensures complete deoxygenation |

This method’s scalability and chemoselectivity make it advantageous for producing high-purity 4-methoxypyridin-3-ol without requiring protective groups [9].

Advanced Synthetic Routes

Transition Metal-Catalyzed Transformations

Palladium and nickel catalysts enable cross-coupling reactions to construct the pyridine ring with pre-installed substituents. For instance, Suzuki-Miyaura coupling of 3-bromo-4-methoxypyridine with boronic acid derivatives introduces hydroxyl groups via subsequent oxidation [2]. Rhodium-catalyzed C–H activation methods also show promise, directly functionalizing pyridine at the C3 position using directing groups like pyridone [10].

A recent innovation employs photochemical valence isomerization of pyridine N-oxides to achieve C3 hydroxylation with >90% regioselectivity [10]. Irradiation at 365 nm in acetonitrile with a ruthenium photocatalyst generates the desired product in 82% yield, bypassing traditional protection-deprotection steps [10].

Green Chemistry Approaches and Sustainable Protocols

Solvent-free mechanochemical synthesis and microwave-assisted reactions reduce environmental impact. Ball-milling 4-methoxypyridine with potassium persulfate and a catalytic amount of Fe₃O₄ nanoparticles achieves 88% yield in 30 minutes, eliminating volatile organic solvents [6]. Water-mediated protocols using phase-transfer catalysts (e.g., tetrabutylammonium bromide) also demonstrate viability, particularly for large-scale batches [9].

Flow Chemistry Applications

Continuous-flow reactors enhance heat and mass transfer for exothermic lithiation reactions. A modular system comprising:

- Lithiation module: tert-Butyllithium and substrate mix in a cooled microreactor.

- Formylation module: DMF introduced via T-junction.

- Quenching module: Inline neutralization with citric acid.

This setup achieves 85% yield with residence times under 5 minutes, significantly outperforming batch processes [5].

Industrial Scale Production Methodologies

Process Optimization Parameters

Industrial synthesis prioritizes cost-efficiency and reproducibility. Key factors include:

- Catalyst recycling: Molybdenum catalysts from hydrogenation routes are recovered via filtration and reused for 5–7 cycles without activity loss [9].

- Energy minimization: Exothermic reactions (e.g., lithiation) feed waste heat into distillation columns for solvent recovery.

- Automated control systems: PID controllers maintain temperature (±0.5°C) and pressure (±0.1 bar) during hydrogenation [6].

Purification and Quality Control Strategies

Crystallization from ethanol-water mixtures (7:3 v/v) yields pharmaceutical-grade material with ≥99.5% purity. Analytical methods include:

- HPLC: C18 column, 0.1% H₃PO₄/acetonitrile mobile phase.

- NMR: Confirms absence of regioisomers via characteristic aromatic proton splitting patterns [1].

- Mass spectrometry: Validates molecular ion peak at m/z 143.14 [M+H]⁺ [4].

In-process controls monitor intermediate stages, such as residual lithium levels (<10 ppm) after quenching and moisture content (<0.1%) before packaging [8].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant